molecular formula C10H7NO B1296187 Isoquinoline-1-carbaldehyde CAS No. 4494-18-2

Isoquinoline-1-carbaldehyde

Cat. No. B1296187
CAS RN: 4494-18-2
M. Wt: 157.17 g/mol
InChI Key: HORFVOWTVOJVAN-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 g/mol . It is also known by other names such as 1-isoquinolinecarboxaldehyde, 1-Formylisoquinoline, and Isoquinaldaldehyde .


Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been a focus of research . Various synthetic strategies using versatile approaches have been discussed in detail .


Molecular Structure Analysis

The molecular structure of Isoquinoline-1-carbaldehyde consists of a benzene ring fused with a pyridine ring . The InChI key for this compound is HORFVOWTVOJVAN-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC=C2C(=C1)C=CN=C2C=O .


Chemical Reactions Analysis

Isoquinoline synthesis involves various reactions such as palladium-catalyzed coupling, copper-catalyzed cyclization, and Ru (II)-catalyzed C-H functionalization . These reactions have been used to produce isoquinolines in excellent yields and short reaction times .


Physical And Chemical Properties Analysis

Isoquinoline-1-carbaldehyde is a solid under normal conditions . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

  • Isoquinoline-1-carbaldehydes can be synthesized through various organic reactions, such as the silver(I)–rhodium(I) cooperative catalysis in the reaction of N′-(2-alkynylbenzylidene)hydrazide with 2-vinyloxirane. This provides a novel route to H-pyrazolo[5,1-a]isoquinoline-1-carbaldehydes (Liu et al., 2013).
  • Palladium-catalyzed reactions offer another approach for isoquinoline synthesis. For instance, 3-Bromopyridine-4-carbaldehyde can be tethered with alkenes via Heck coupling followed by aldol reactions under palladium catalysis, resulting in the formation of isoquinolines (Cho & Patel, 2006).

Safety And Hazards

Isoquinoline-1-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and fatal in contact with skin . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Isoquinoline and its derivatives have received considerable attention as a core template in drug design due to their broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have been presented to unveil their substantial efficacies for future drug development .

properties

IUPAC Name

isoquinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORFVOWTVOJVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295325
Record name isoquinoline-1-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-1-carbaldehyde

CAS RN

4494-18-2
Record name 4494-18-2
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Record name isoquinoline-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-1-carbaldehyde
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Synthesis routes and methods I

Procedure details

Isoquinolin-1-yl-methanol (123.7 mg) was dissolved in chloroform (6.2 ml) and then added with manganese dioxide (chemically processed product) (1.24 g), followed by stirring at room temperature for 30 minutes. The reaction solution was filtrated through Celite and the solvent was then distilled off. The residue was dried under vacuum, thereby obtaining the subject compound (103.9 mg) as a brown solid.
Quantity
123.7 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Isoquinolinecarboxaldehyde (7.3 g, 64%) was prepared from 1-isoquinolinecarboxylic acid methyl ester (13.6 g, 0.073 mol) and 1M LAH (36.6 ml in THF) in 300 ml of dry THF (J. Org. Chem., vol 28, p 1898, 1963) to afford 7.3 g (64%) of 1-isoquinolinecarboxaldehyde.
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In 1,4-dioxane (20 ml) was dissolved 1-methylisoquinoline (300 mg, 2.10 mmol). To the resulting solution was added selenium dioxide (323 mg, 2.91 mmol), followed by heating under reflux for 1.5 hours under a nitrogen gas stream. After cooling to room temperature, the reaction mixture was filtered through Celite. The filtrate was distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane/ethyl acetate (5:1, v/v) eluate fractions, 1-isoquinolinecarbaldehyde (252 mg, 77%) was obtained as a white solid.
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Ohno, S Yasui, S Oka - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… Reductions of 1-acetylisoquinoline (AQ), 1-benzoylisoquinoline (BQ), and isoquinoline-1-carbaldehyde have been studied kinetically and the results are compared with those of 2-…
Number of citations: 26 www.journal.csj.jp
VG Puranik, SS Tavale, TN Guru Row - … Crystallographica Section C …, 1989 - scripts.iucr.org
… 8-Methoxy-3-methyl-2-oxo-2, 3, 5, 6-tetra-hydrobenz [f] isoquinoline-1-carbaldehyde, C 16Hi5NO3, Mr--269.14, monoclinic, P2~/a, a= 7.509 (1), b= 10.123 (1), c= 17.391 (2) A, fl= …
Number of citations: 6 scripts.iucr.org
H Liu, G Liu, G Qiu, S Pu, J Wu - Tetrahedron, 2013 - Elsevier
… This transformation shows high efficiency, which leads to the corresponding H-pyrazolo[5,1-a]isoquinoline-1-carbaldehyde 3 in moderate to good yields. Different functional groups …
Number of citations: 22 www.sciencedirect.com
AM Jaber, JA Zahra, SS Sabri… - Current Organic …, 2022 - ingentaconnect.com
… This compound was prepared by the reaction of isoquinoline-1carbaldehyde with phenylglycine (in the presence of iodine, potassium bicarbonate, and powdered molecular sieves 4 Å), …
Number of citations: 3 www.ingentaconnect.com
R Ye, Y Cao, X Xi, L Liu, T Chen - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… However, the use of N-methyl-2-naphthamide in place of p-toluenesulfonic acid gave a good yield of isoquinoline-1-carbaldehyde (Table 2, 2m). Notably, 2,3-dimethylquinoxaline was …
Number of citations: 23 pubs.rsc.org
J García-Tojal, A García-Orad, JL Serra… - Journal of inorganic …, 1999 - Elsevier
… It has been suggested [ 61 that the isoquinoline- 1 -carbaldehyde thiosemicarbazoneiron chelate destroys the tyrosine free radical in the R2 subunit of the enzyme by aredox mechanism…
Number of citations: 128 www.sciencedirect.com
Y Wang, ZG Wang, XQ Song, Q Chen, H Tian, CZ Xie… - Analyst, 2019 - pubs.rsc.org
… -5-methyl-1,3-phenylene)bis(methanylylidene)bis(isoquinoline-1-carbohydrazide) (HL), by the [1 + 2] condensation of 2,6-diformyl-4-methylphenol and isoquinoline-1-carbaldehyde in …
Number of citations: 49 pubs.rsc.org
CY Lin, MW Giuliano, BD Ellis, SJ Miller… - Chemical science, 2016 - pubs.rsc.org
… In the instance of no such proton obstruction, the assembly formed with isoquinoline-1-carbaldehyde (IQA) and exhibited similar CD, dr, and yield as 2PA. However, due to the …
Number of citations: 19 pubs.rsc.org
J Easmon, G Heinisch, J Hofmann, T Langer… - European journal of …, 1997 - Elsevier
… In this context it should be noted that, in the TSC series, the isoquinoline- 1 -carbaldehyde derivative has been found to be the most potent compound, whereas the activity of …
Number of citations: 72 www.sciencedirect.com
YN Aher, AB Pawar - The Journal of Organic Chemistry, 2022 - ACS Publications
… The SeO 2 -mediated oxidation of the methyl group furnished isoquinoline-1-carbaldehyde derivative 4 in good yield (Scheme 5b). (17) The Cp*Ir(III)-catalyzed C–H alkylation of 3aa …
Number of citations: 2 pubs.acs.org

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